molecular formula C20H23N3O3 B6990116 5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid

5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid

Cat. No.: B6990116
M. Wt: 353.4 g/mol
InChI Key: YTXKGZGSKXQSBE-YJBOKZPZSA-N
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Description

5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid is a fascinating chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound, with its complex molecular structure, offers unique properties that are valuable in research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 1-methyl-2-phenylpiperidine, which is then reacted with methyl isocyanate to form the carbamoyl derivative. This intermediate is subsequently coupled with pyridine-2-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can yield reduced forms of the compound with different properties.

  • Substitution: : The compound is prone to substitution reactions, especially at the pyridine ring and piperidine moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Including lithium aluminum hydride and sodium borohydride.

  • Substitution Reagents: : Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives with potentially enhanced properties.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it is studied for its interactions with cellular components and potential as a drug candidate.

Medicine

The compound's unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry

Industrially, it may be used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to physiological changes. The exact mechanism of action involves binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid stands out due to its unique combination of a piperidine and pyridine moiety. Similar compounds include:

  • 1-Methyl-2-phenylpiperidin-3-yl derivatives: : Sharing the piperidine core.

  • Pyridine-2-carboxylic acid derivatives: : Similar in the pyridine component.

Conclusion

The compound this compound is a multifaceted chemical with applications spanning various scientific disciplines. Its synthesis, reactivity, and potential for research and industrial use make it a compound of significant interest.

Properties

IUPAC Name

5-[[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methylcarbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-23-11-5-8-15(18(23)14-6-3-2-4-7-14)12-22-19(24)16-9-10-17(20(25)26)21-13-16/h2-4,6-7,9-10,13,15,18H,5,8,11-12H2,1H3,(H,22,24)(H,25,26)/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKGZGSKXQSBE-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CC=C2)CNC(=O)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=CC=C2)CNC(=O)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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